molecular formula C11H12F3NO B13956410 1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone

1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone

Cat. No.: B13956410
M. Wt: 231.21 g/mol
InChI Key: SXSYJRWTZWPXHG-UHFFFAOYSA-N
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Description

1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that features a phenyl ring substituted with an ethanone group and an ethyl(trifluoromethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea and substituted thioamides . The reaction conditions typically include the use of solvents such as alcohol or ether, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-(Ethyl(trifluoromethyl)amino)phenyl)ethanone include:

Uniqueness

This compound is unique due to the presence of the ethyl(trifluoromethyl)amino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[2-[ethyl(trifluoromethyl)amino]phenyl]ethanone

InChI

InChI=1S/C11H12F3NO/c1-3-15(11(12,13)14)10-7-5-4-6-9(10)8(2)16/h4-7H,3H2,1-2H3

InChI Key

SXSYJRWTZWPXHG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C(=O)C)C(F)(F)F

Origin of Product

United States

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